N-[[4-(2-cyanophenyl)phenyl]methyl]-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide
Description
N-[[4-(2-cyanophenyl)phenyl]methyl]-9-methyl-3,9-diazabicyclo[421]nonane-3-carboxamide is a complex organic compound with a unique bicyclic structure
Properties
IUPAC Name |
N-[[4-(2-cyanophenyl)phenyl]methyl]-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-26-20-10-11-21(26)16-27(13-12-20)23(28)25-15-17-6-8-18(9-7-17)22-5-3-2-4-19(22)14-24/h2-9,20-21H,10-13,15-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBNURCHSXIPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CN(CC2)C(=O)NCC3=CC=C(C=C3)C4=CC=CC=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(2-cyanophenyl)phenyl]methyl]-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the bicyclic core followed by functionalization of the phenyl rings and introduction of the cyano group. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(2-cyanophenyl)phenyl]methyl]-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperature controls, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.
Scientific Research Applications
N-[[4-(2-cyanophenyl)phenyl]methyl]-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-[[4-(2-cyanophenyl)phenyl]methyl]-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic amides and diazabicyclo compounds with different substituents on the phenyl rings. Examples include:
- N-[[4-(2-chlorophenyl)phenyl]methyl]-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide
- N-[[4-(2-methoxyphenyl)phenyl]methyl]-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide
Uniqueness
The uniqueness of N-[[4-(2-cyanophenyl)phenyl]methyl]-9-methyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the cyano group, in particular, can significantly influence its reactivity and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
